4-Bromoanilinium chloride

Catalog No.
S8312957
CAS No.
M.F
C6H7BrClN
M. Wt
208.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoanilinium chloride

Product Name

4-Bromoanilinium chloride

IUPAC Name

(4-bromophenyl)azanium;chloride

Molecular Formula

C6H7BrClN

Molecular Weight

208.48 g/mol

InChI

InChI=1S/C6H6BrN.ClH/c7-5-1-3-6(8)4-2-5;/h1-4H,8H2;1H

InChI Key

XOZVXONHRZDFDW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[NH3+])Br.[Cl-]

Canonical SMILES

C1=CC(=CC=C1[NH3+])Br.[Cl-]

4-Bromoanilinium chloride is the hydrochloride salt form of 4-bromoaniline, presenting as a crystalline solid with significantly enhanced aqueous solubility compared to its free base. This property makes it a key intermediate in syntheses conducted in aqueous media, particularly in diazotization reactions for producing azo dyes and other halogenated aromatics, and as a monomer in electropolymerization processes. Its salt form stabilizes the amine group, providing a consistent and reliable starting material for multi-step organic synthesis.

Direct substitution of 4-bromoanilinium chloride with its free base, 4-bromoaniline, is impractical in many established workflows due to fundamentally different physical properties. The primary differentiator is solubility: 4-bromoanilinium chloride is readily soluble in water, whereas 4-bromoaniline is insoluble. This distinction dictates process design; using the salt allows for single-phase aqueous reactions, eliminating the need for organic co-solvents or phase-transfer catalysts. Procuring the free base for an aqueous process would necessitate an additional, carefully controlled in-situ acidification step to achieve dissolution, introducing process variability and potential side reactions that are avoided by using the pre-formed, purified salt.

Superior Aqueous Solubility Enables Simplified Process Design

4-Bromoanilinium chloride is described as soluble in water, a direct consequence of its ionic salt form. In stark contrast, its corresponding free base, 4-bromoaniline, is documented as being insoluble or having very low solubility in water, with one source quoting <0.1 g/100 mL at 23 °C. This fundamental difference in solubility is the primary driver for selecting the salt form for any process requiring an aqueous medium.

Evidence DimensionSolubility in Water
Target Compound DataSoluble
Comparator Or Baseline4-Bromoaniline (free base): Insoluble (<0.1 g/100 mL)
Quantified DifferenceQualitatively significant; enables transition from a heterogeneous slurry or organic solvent system to a homogeneous aqueous solution.
ConditionsAqueous solution at ambient temperature (23 °C).

Selection of the chloride salt eliminates the need for organic solvents, simplifies reactor and workup design, and improves process safety and environmental footprint.

Enhanced Precursor Reactivity in Diazotization vs. Chloro-Analog

The rate-determining step in diazotization is the nitrosation of the free amine, the concentration of which depends on the amine's basicity. Bromine is less electronegative than chlorine, making 4-bromoaniline a slightly stronger base than 4-chloroaniline. Consequently, at a given acidic pH, a higher equilibrium concentration of the more reactive free 4-bromoaniline exists compared to 4-chloroaniline. This leads to a faster rate of diazotization for the bromo-substituted compound over its chloro-analog under identical process conditions.

Evidence DimensionRelative Diazotization Rate
Target Compound DataHigher reaction rate
Comparator Or Baseline4-Chloroanilinium chloride: Lower reaction rate
Quantified DifferenceQualitative but significant; based on established principles of substituent electronic effects on reaction kinetics.
ConditionsStandard diazotization in dilute aqueous acid.

Choosing the bromo-analog can reduce reaction times, increase manufacturing throughput, and potentially minimize the formation of degradation byproducts associated with prolonged reaction times.

Improved Handling and Storage Stability Over Free Base Form

Aniline and its derivatives are susceptible to air oxidation, often resulting in discoloration and the formation of impurities. By protonating the nitrogen atom to form the anilinium salt (-NH3+), the lone pair of electrons responsible for this reactivity is stabilized. While 4-bromoanilinium chloride is noted as being sensitive to light and air, this form is chemically less prone to oxidation than the free base 4-bromoaniline (-NH2). This provides superior stability during storage and handling.

Evidence DimensionSusceptibility to Air Oxidation
Target Compound DataReduced susceptibility
Comparator Or Baseline4-Bromoaniline (free base): Higher susceptibility
Quantified DifferenceNot quantified in sources, but based on fundamental chemical principles of amine versus ammonium salt reactivity.
ConditionsAmbient storage and handling.

Procuring the salt form ensures better long-term stability, reduces the risk of using degraded material, and leads to higher batch-to-batch reproducibility in sensitive syntheses.

Aqueous-Phase Sandmeyer and Azo Coupling Reactions

For syntheses where the resulting diazonium salt is used immediately in an aqueous environment, such as Sandmeyer reactions to produce di-halogenated aromatics or coupling with phenols to form azo dyes, 4-bromoanilinium chloride is the optimal starting material. Its high water solubility allows the entire reaction sequence to be performed in a single aqueous phase without requiring organic solvents or phase-transfer agents.

Monomer for Aqueous Electropolymerization of Conductive Polymers

The fabrication of poly(4-bromoaniline) films and materials via electropolymerization is typically conducted in acidic aqueous electrolytes. 4-Bromoanilinium chloride serves as the ideal water-soluble monomer, ensuring high monomer concentration and mobility in the electrolyte to support uniform polymer growth on the electrode surface.

High-Reproducibility Precursor for Pharmaceutical and Agrochemical Synthesis

In regulated manufacturing environments where starting material consistency is critical, the superior shelf-life and reduced susceptibility to oxidative degradation of 4-bromoanilinium chloride make it a more reliable precursor than the free base. Its use minimizes batch-to-batch variation caused by starting material impurities, ensuring a more reproducible process outcome.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

206.94504 g/mol

Monoisotopic Mass

206.94504 g/mol

Heavy Atom Count

9

Related CAS

106-40-1 (Parent)

General Manufacturing Information

Benzenamine, 4-bromo-, hydrochloride (1:1): INACTIVE

Dates

Last modified: 02-18-2024

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